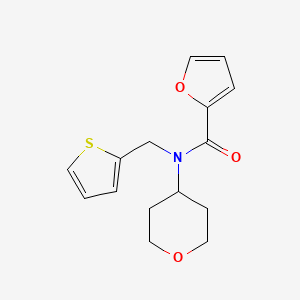

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as THP-TFMF-2-CA and is a member of the furan carboxamide family.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methodology : An efficient method for synthesizing carboxamide ligands containing thioether donor sites, using tetrabutylammonium bromide as a reaction medium, has been developed. This method shows potential for the synthesis of compounds like N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide (Meghdadi, Ford, & Mirkhani, 2012).

- Crystal Packing and Aromaticity : The effect of aromaticity on the crystal packing of compounds containing furan and thiophene, similar to the chemical structure of interest, has been studied, indicating the significance of π-based interactions (Rahmani et al., 2016).

Biological and Medicinal Applications

- Antimicrobial Activity : Schiff bases of chitosan derived from heteroaryl pyrazole derivatives, similar in structure to the compound of interest, have shown significant antimicrobial activity against various bacterial and fungal species (Hamed et al., 2020).

Synthetic Applications

- Carbon-Sulfur Bond Formation : The development of carbon-sulfur bond formation using modified Migita reaction conditions, as applied in the synthesis of similar compounds, highlights the potential synthetic utility of such compounds in pharmaceutical manufacturing (Norris & Leeman, 2008).

- Synthesis of Fused Heterocycles : The synthesis of thio- and furan-fused heterocycles demonstrates the utility of such compounds in creating novel fused ring systems, which may have diverse applications (Ergun et al., 2014).

properties

IUPAC Name |

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-15(14-4-1-7-19-14)16(11-13-3-2-10-20-13)12-5-8-18-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOLLJPDTIUOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Difluorophenyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2778353.png)

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2778356.png)

![6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2778360.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2778361.png)

![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)

![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)

![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)

![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)